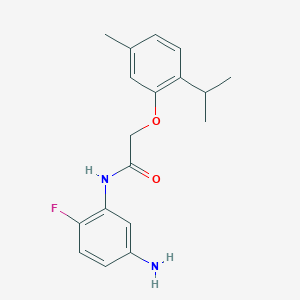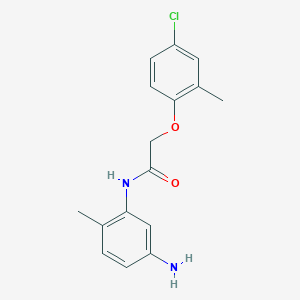
N-(3-Amino-2-methylphenyl)-3-propoxybenzamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-3-propoxybenzamide, also known as “AMPB”, is a synthetic compound derived from benzoic acid and aminomethylbenzene. It is a white crystalline solid with a melting point of 155-157°C. AMPB has been widely used in various scientific fields such as organic synthesis, drug discovery and development, and materials science.
Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties : Novel compounds including derivatives similar to N-(3-Amino-2-methylphenyl)-3-propoxybenzamide have shown significant psychoactive properties. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide demonstrated potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, making these compounds promising for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential : Compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), derived from a series of novel kinesin spindle protein (KSP) inhibitors, have shown remarkable potential as anticancer agents. AZD4877 specifically arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induced cellular death, suggesting its applicability in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activities : N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound related to the query, was found to exhibit significant antimicrobial activities against a range of bacteria and fungi. It showed better activity than standard drugs like amoxicillin against various bacterial strains, including Gram-positive and Gram-negative bacteria (Cakmak, Aycan, Öztürk, & Veyisoğlu, 2022).
Memory Enhancement and Neuroprotective Effects : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers. These compounds exhibited acetylcholinesterase-inhibiting activity and showed a dose-dependent increase in memory retention, indicating their potential in treating cognitive impairments (Piplani, Sharma, Mehta, & Malik, 2018).
Antioxidant Activity : Amino-substituted benzamide derivatives, related to the query compound, have been explored for their antioxidant activity. Their electrochemical oxidation mechanisms were studied, and they were found to act as powerful antioxidants by scavenging free radicals (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-14-7-4-6-13(11-14)17(20)19-16-9-5-8-15(18)12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQQBALPLAHSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



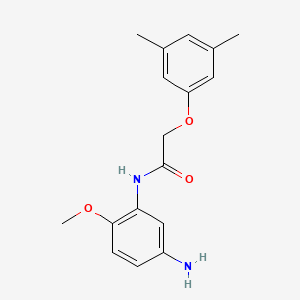

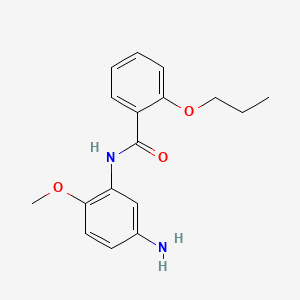
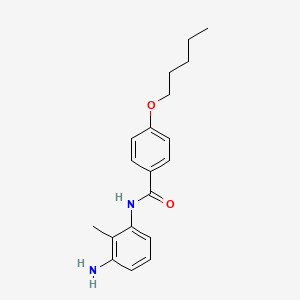
![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)
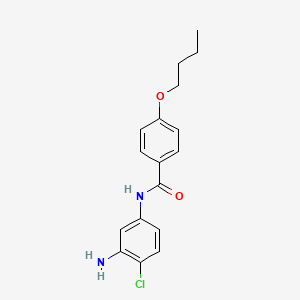

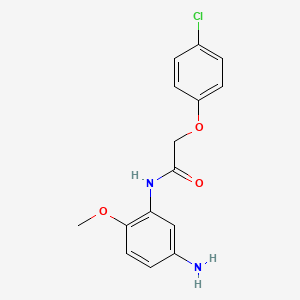
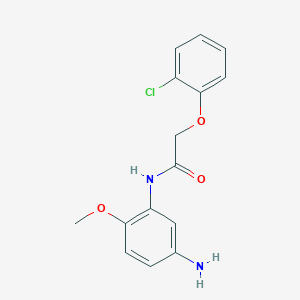
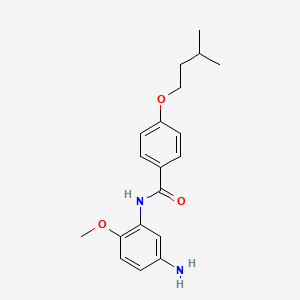
![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)
